molecular formula C16H17ClN2O3 B2712051 N1-(2-chlorobenzyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide CAS No. 1351608-68-8

N1-(2-chlorobenzyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide

Cat. No.: B2712051
CAS No.: 1351608-68-8
M. Wt: 320.77
InChI Key: XLOVNTMQWSZNRR-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H17ClN2O3 and its molecular weight is 320.77. The purity is usually 95%.
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Biological Activity

N1-(2-chlorobenzyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, cytotoxicity, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN2O3C_{18}H_{20}ClN_2O_3, with a molecular weight of 354.82 g/mol. The compound features an oxalamide linkage that is significant for its biological interactions.

Antimicrobial Activity

In Vitro Studies:
Recent studies have evaluated the antimicrobial properties of various oxalamide derivatives against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). For instance, compounds similar to this compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 12.9 µM against MRSA isolates .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Target Bacteria
This compound12.9MRSA
Compound A25.9Staphylococcus aureus
Compound B15.0Enterococcus faecalis

Cytotoxicity Profile

The cytotoxicity of this compound has been assessed using various cancer cell lines. In one study, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Notes
HeLa (cervical cancer)18.5Selective against cancer cells
MCF-7 (breast cancer)22.0Moderate cytotoxicity
Normal Fibroblasts>50Low toxicity

Anti-inflammatory Effects

In addition to its antimicrobial and cytotoxic properties, this compound has demonstrated anti-inflammatory activity. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action:
The proposed mechanism involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in inflammatory responses. By inhibiting NF-kB translocation to the nucleus, the compound may reduce inflammation markers .

Case Studies

  • Study on Antibacterial Efficacy:
    A study involving several oxalamide derivatives found that those with halogen substitutions exhibited enhanced activity against MRSA compared to their non-halogenated counterparts. The presence of the chlorobenzyl group in this compound was crucial for this enhanced activity .
  • Cytotoxicity in Cancer Research:
    In a comparative study assessing various compounds for their anticancer properties, this compound was found to be one of the most effective against breast cancer cell lines while maintaining low toxicity towards normal cells .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[(2,5-dimethylfuran-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-10-7-13(11(2)22-10)9-19-16(21)15(20)18-8-12-5-3-4-6-14(12)17/h3-7H,8-9H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOVNTMQWSZNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.